[Ethenyl(dimethyl)silyl] butanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
959227-44-2 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
[ethenyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-8(9)10-11(3,4)6-2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
SDUAWKFZWXSGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C=C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of Ethenyl Dimethyl Silyl Butanoate
General Reactivity of Silyl (B83357) Esters as Reactive Intermediates
Silyl esters have been utilized as metastable reactive intermediates in organic synthesis since the 1960s. Their utility stems from their unique reactivity profile, which can be modulated by the substituents on the silicon atom. Generally more reactive than their alkyl ester counterparts, silyl esters can undergo nucleophilic attack at either the silicon atom or the carbonyl carbon. This dual reactivity allows them to be precursors for a wide range of functional groups, including amides, other esters, aldehydes, and alcohols. The in situ formation of silyl esters from carboxylic acids and organosilicon reagents is a common strategy to access these versatile intermediates for further functionalization.
Influence of Dimethylsilyl Substituents on Ester Lability
The substituents on the silicon atom play a crucial role in the stability and reactivity of silyl esters. The lability of the ester is influenced by both steric and electronic effects of these substituents. For [ethenyl(dimethyl)silyl] butanoate, the two methyl groups on the silicon atom are relatively small and electron-donating.
The stability of silyl esters is related to the steric bulk and electron-donating capacity of the silicon substituents. An increase in these properties enhances hydrolytic stability, which in turn favors nucleophilic attack at the carbonyl carbon over the silicon atom. In comparison to bulkier substituents, the dimethylsilyl group offers moderate steric hindrance, rendering the silyl ester susceptible to cleavage under mild acidic or basic conditions. This lability is an asset in many synthetic applications where the silyl ester acts as a temporary protecting group for the carboxylic acid.
Reactions of the Ethenyl Functionality
The ethenyl (vinyl) group attached to the silicon atom is a key site of reactivity in this compound, participating in a variety of addition and coupling reactions.
Electrophilic Additions to the Vinyl Group
The carbon-silicon bond in vinylsilanes is highly electron-releasing and can stabilize a positive charge at the β-position through a phenomenon known as β-silyl effect or hyperconjugation. This electronic property governs the regioselectivity of electrophilic additions to the vinyl group. Electrophilic attack on vinylsilanes typically occurs at the α-carbon (the carbon not attached to silicon), which places the resulting carbocation intermediate at the β-position, where it is stabilized by the silyl group.
The subsequent elimination of the silyl group, often assisted by a nucleophile, leads to the formation of a new substituted alkene. These reactions generally proceed with retention of the double bond's configuration. The electron-donating strength of the carbon-silicon bond is comparable to that of an acetamide (B32628) substituent. However, because silicon is less electropositive than other metals used in similar reactions, stronger electrophiles are often required.
Silyl-Heck and Related Cross-Coupling Reactions
The vinyl group of ethenylsilyl compounds can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction and its variants. wikipedia.orgorganic-chemistry.orgnumberanalytics.combyjus.com In a typical Heck reaction, a vinyl compound couples with an unsaturated halide or triflate. wikipedia.orgbyjus.com Vinylsilanes can serve as the alkene component in such couplings. For instance, vinyl(2-pyridyl)dimethylsilane, a compound structurally related to this compound, undergoes Heck coupling with aryl iodides. gelest.com
The general mechanism for the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by coordination and insertion of the alkene (the vinylsilane in this case) into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond and the palladium catalyst. wikipedia.orgbyjus.com
Vinylsilanes are also important substrates in Hiyama cross-coupling reactions, where they couple with organic halides or triflates in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. udel.edu The table below summarizes representative cross-coupling reactions involving vinylsilanes.
| Coupling Reaction | Reactants | Catalyst/Activator | Product Type | Ref |
| Heck Coupling | Vinylsilane, Aryl Iodide | Palladium complex, Base | Aryl-substituted alkene | gelest.com |
| Hiyama Coupling | Vinylsilane, Aryl Halide | Palladium catalyst, Fluoride source | Biaryl or Styrene | udel.edu |
| Cross-Dimerization | Alkenylsilane | Palladium catalyst, Oxidant | Conjugated diene | researchgate.net |
| Copper-Catalyzed Silylation | Vinyliodonium salt, Silicon-zinc reagent | Copper catalyst | Vinylsilane | researchgate.net |
Radical Mediated Transformations Involving Ethenyl(dimethyl)silyl Species
The vinyl group of ethenylsilyl compounds is also susceptible to radical-mediated transformations. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. Radical addition to the C=C double bond is a key process. rsc.org For instance, photoredox catalysis can be used for the radical group transfer of vinylsilanes onto sp³ carbons using alkyl iodides as radical precursors. chemrxiv.orgacs.org
In these transformations, a radical adds to the vinyl group, and the resulting intermediate can undergo further reactions. The silicon atom can play a key role in facilitating subsequent steps, such as a single-electron oxidation that leads to ring-opening in cyclization precursors. chemrxiv.org Vinylsilanes can act as effective radical acceptors, similar to vinylstannanes. youtube.com Intramolecular radical cyclizations involving a vinylsilane moiety are also known, typically proceeding via a 5-exo-trig pathway to form five-membered rings. wikipedia.orgnih.gov
The general steps in a radical chain reaction are outlined below:
Initiation: Formation of radical species, often through homolytic cleavage induced by light or heat. libretexts.org
Propagation: The radical reacts with the vinylsilane to form a new radical intermediate, which then continues the chain. This can involve addition to the double bond. libretexts.org
Termination: Two radical species combine to form a stable, non-radical product. libretexts.org
Transformations at the Butanoate Ester Linkage
The silyl ester linkage in this compound is a site of reactivity, primarily involving nucleophilic acyl substitution. Due to its lability, it can be readily converted into other functional groups under relatively mild conditions.
One of the most common transformations is hydrolysis, which cleaves the silyl ester back to the corresponding carboxylic acid (butanoic acid) and a silyl alcohol or siloxane. This reaction can be catalyzed by either acid or base. libretexts.org Basic hydrolysis, often termed saponification, is irreversible and yields a carboxylate salt and the corresponding silyl alcohol. libretexts.org
Beyond hydrolysis, the silyl ester can react with a variety of nucleophiles. For example, reaction with amines (amidation) produces amides, while reaction with alcohols (transesterification) can yield different esters. Reductions are also possible; silyl esters can be reduced to aldehydes using specific reducing agents or further to primary alcohols. These transformations highlight the utility of silyl esters as activated forms of carboxylic acids. Some transition-metal-catalyzed reactions can even lead to decarbonylative coupling, where the carbonyl group is removed. researchgate.net
Hydrolytic and Nucleophilic Cleavage of the Silyl Ester
The silicon-oxygen bond in silyl esters is susceptible to cleavage by both hydrolysis and other nucleophiles. This lability is a key feature that is often utilized in synthetic chemistry. thieme-connect.de
Hydrolytic Cleavage:
Enzymatic hydrolysis of silyl ethers has also been reported, demonstrating the cleavage of the Si-O bond with high enantiopreference. nih.gov Although the natural function is unknown, these "silyl etherases" show potential for synthetic applications. nih.gov
Nucleophilic Cleavage:
Various nucleophiles can cleave the silyl ester bond. For instance, fluoride ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond. libretexts.orgchem-station.com This method is a standard procedure for the deprotection of silyl ethers and is applicable to silyl esters as well. libretexts.orgchem-station.com
Organometallic reagents, such as Grignard reagents and organolithium compounds, can also react with silyl esters. The reaction pathway can lead to the formation of ketones or tertiary alcohols, depending on the stoichiometry and reaction conditions. Nucleophilic attack can occur at either the silicon atom or the carbonyl carbon. nih.gov
| Cleavage Method | Reagent | Products | General Conditions |
| Hydrolysis | Water (acidic or basic) | Butanoic acid, ethenyl(dimethyl)silanol | Aqueous environment |
| Fluoride-mediated | Tetrabutylammonium fluoride (TBAF) | Butanoate salt, fluoro(ethenyl)dimethylsilane | Anhydrous organic solvent |
| Organometallic | Grignard reagent (R'MgX) | Ketone (R'CO(CH₂)₂CH₃) or Tertiary Alcohol | Anhydrous ether or THF |
Amidation and Other Carboxyl Group Derivatizations
The silyl ester functionality serves as an activated form of the carboxylic acid, facilitating the formation of amides and other derivatives under mild conditions. core.ac.ukthieme-connect.com This avoids the need for harsher coupling agents that can be detrimental to sensitive functional groups. thieme-connect.com
Amidation:
The reaction of this compound with primary or secondary amines is expected to yield the corresponding butanamide and ethenyl(dimethyl)silanol as a byproduct. core.ac.ukthieme-connect.com The process involves the nucleophilic attack of the amine at the electrophilic carbonyl carbon of the silyl ester. thieme-connect.com The use of silicon-based coupling reagents to form silyl esters in situ is a common strategy for direct amide bond formation. core.ac.ukthieme-connect.com The reactivity in amidation can be influenced by the nature of the amine, with primary amines generally being more reactive than sterically hindered secondary amines. core.ac.uk
Other Derivatizations:
The activated nature of the silyl ester allows for other carboxyl group derivatizations. For example, transesterification can occur by reacting the silyl ester with an alcohol, particularly in the presence of a suitable catalyst. Silyl esters can also be converted into acid chlorides. thieme-connect.comworktribe.com Furthermore, they have been employed in more complex transformations like catalytic asymmetric aldol (B89426) reactions, where the in situ formation of a silyl ester facilitates the reaction by acidifying the α-proton and preventing catalyst inhibition. researchgate.netchemrxiv.org
| Derivatization | Reagent | Product | Key Features |
| Amidation | Primary or Secondary Amine (R'R''NH) | N,N-R',R''-butanamide | Mild conditions, avoids harsh coupling agents. core.ac.ukthieme-connect.com |
| Transesterification | Alcohol (R'OH) | Butyl ester (R'OOC(CH₂)₂CH₃) | Can be catalyzed. |
| Acid Chloride Formation | - | Butanoyl chloride | Conversion of the activated carboxyl group. thieme-connect.comworktribe.com |
| Aldol Reaction | Aldehyde, Boron Catalyst | β-hydroxy carboxylic acid derivative | Silyl ester acts as a traceless activator. researchgate.netchemrxiv.org |
Chemoselective Reductions to Aldehydes and Alcohols
Silyl esters can be chemoselectively reduced to either aldehydes or primary alcohols depending on the reducing agent and reaction conditions. thieme-connect.comworktribe.com This provides a valuable synthetic route from carboxylic acids to these important functional groups.
Reduction to Aldehydes:
The partial reduction of esters to aldehydes can be challenging due to the higher reactivity of the resulting aldehyde towards further reduction. uta.edu However, the use of sterically hindered and less reactive hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the selective reduction of esters to aldehydes. orgoreview.comwikipedia.orgchemistrysteps.com The reaction proceeds through a stable tetrahedral intermediate which, upon acidic workup, hydrolyzes to the aldehyde. chemistrysteps.com Other methods, including catalytic hydrosilylation with specific transition metal catalysts (e.g., manganese, rhenium, or iron-based), have also been developed for the selective reduction of esters to aldehydes via the formation of silyl acetals. rsc.orgresearchgate.netacs.org
Reduction to Alcohols:
Stronger reducing agents, such as Lithium aluminum hydride (LiAlH₄), will reduce silyl esters all the way to the corresponding primary alcohol, 1-butanol (B46404) in this case. orgoreview.comlibretexts.orgbyjus.commasterorganicchemistry.com The reaction proceeds via an intermediate aldehyde which is immediately reduced further. orgoreview.commasterorganicchemistry.com The alkoxide part of the ester is liberated as the corresponding silanol (B1196071).
| Reduction Type | Reagent | Product | Typical Conditions |
| To Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Butanal | Low temperature (e.g., -78 °C). orgoreview.comwikipedia.orgchemistrysteps.com |
| To Aldehyde | Catalytic Hydrosilylation (e.g., Mn₂(CO)₁₀/silane) | Butanal (after hydrolysis of silyl acetal) | Photo-irradiation or specific catalysts. rsc.orgresearchgate.net |
| To Alcohol | Lithium aluminum hydride (LiAlH₄) | 1-Butanol | Anhydrous ether or THF. orgoreview.comlibretexts.orgbyjus.commasterorganicchemistry.com |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The mechanisms of reactions involving silyl esters are often elucidated through a combination of kinetic analysis and spectroscopic studies. core.ac.ukthieme-connect.com These studies provide insights into the reactive intermediates and transition states, which is crucial for optimizing reaction conditions and designing new synthetic methods. acs.org
Kinetic Studies:
Reaction progress kinetic analysis can reveal complex reaction behaviors. acs.orgacs.org For instance, in amidation reactions catalyzed by silanols, kinetic studies have helped to propose plausible mechanisms involving the silyl ester as a key intermediate. nih.govacs.org The rates of these reactions are dependent on the concentrations of the reactants and catalyst, and the data can be used to derive rate laws that support a particular mechanistic pathway. acs.org The study of the addition of alcohols to silenes, which are related silicon-containing compounds, has shown that the reaction can proceed through a mechanism involving a hydrogen-bonded dimer of the alcohol, with kinetic data supporting this pathway. nih.gov
Spectroscopic Studies:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying and characterizing reaction intermediates. core.ac.ukthieme-connect.com For example, ¹H NMR experiments have been used to support the presence of cyclic intermediates in dichlorodimethylsilane-mediated amidation reactions that proceed through a silyl ester. thieme-connect.com In studies of boron-catalyzed aldol reactions, NMR studies confirmed the in situ conversion of carboxylic acids to their silyl esters. chemrxiv.org Computational studies often complement experimental data to provide a more detailed picture of the reaction mechanism, including the structures and energies of intermediates and transition states. chemrxiv.orgnih.gov
| Study Type | Technique/Method | Information Gained | Example Application |
| Kinetic Analysis | Reaction Progress Monitoring (e.g., HPLC) | Reaction rates, rate laws, identification of catalytic or inhibitory species. | Elucidating the mechanism of silanol-catalyzed amidation. nih.govacs.org |
| Spectroscopic Analysis | ¹H NMR, IR Spectroscopy | Identification and characterization of intermediates. | Confirming the formation of silyl ester intermediates in situ. thieme-connect.comchemrxiv.org |
| Computational Studies | DFT Calculations | Geometries and energies of intermediates and transition states. | Rationalizing reaction mechanisms and stereoselectivity. chemrxiv.orgnih.gov |
Applications of Ethenyl Dimethyl Silyl Butanoate in Advanced Organic Synthesis
Role as a Transient Protecting Group in Multi-Step Synthesis
Silyl (B83357) esters are widely recognized as effective protecting groups for carboxylic acids. The [Ethenyl(dimethyl)silyl] group offers a nuanced approach to this strategy, allowing for robust protection and specific deprotection conditions that are orthogonal to many other protecting groups. The protection of a carboxylic acid, such as butanoic acid, is typically achieved by reacting it with an appropriate silyl chloride, in this case, ethenyl(dimethyl)silyl chloride, in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534). wikipedia.orgyoutube.com The resulting silyl ester, [Ethenyl(dimethyl)silyl] butanoate, is generally stable to a range of non-acidic and non-nucleophilic reagents, allowing for chemical modifications on other parts of a complex molecule.
The stability of silyl ethers and esters is highly dependent on the steric bulk of the substituents on the silicon atom. wikipedia.org While the dimethylsilyl portion of the molecule offers moderate stability, the ethenyl group introduces unique electronic properties and potential sites for reactivity that can be exploited for deprotection. Deprotection is most commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleave the strong silicon-oxygen bond. harvard.edu Additionally, acidic conditions can also facilitate the removal of the silyl group. wikipedia.org The presence of the vinyl group may also allow for novel deprotection strategies involving transition metal catalysis, distinguishing it from more common alkylsilyl protecting groups.
The relative stability of various silyl ethers, which provides a framework for understanding the behavior of silyl esters, is outlined below.
Table 1: Relative Hydrolytic Stability of Common Silyl Ether Protecting Groups
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis |
|---|---|---|
| Trimethylsilyl (B98337) | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
This table illustrates the general trend of increasing stability with steric hindrance. The stability of this compound would be comparable to other dimethylsilyl derivatives, with potential for altered reactivity due to the ethenyl group. wikipedia.org
Utility in Carbon-Carbon Bond Formation
The transformation of silyl esters into reactive intermediates for carbon-carbon bond formation is a cornerstone of their application in synthesis. This compound is an excellent precursor for generating silyl ketene (B1206846) acetals, which are key nucleophiles in several important reactions.
Silyl esters can be readily converted into silyl enol ethers, or more specifically for esters, silyl ketene acetals. wikipedia.org This transformation is typically achieved by treating the silyl ester with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. The base abstracts a proton from the α-carbon of the butanoate moiety, forming an enolate which is then trapped by the intramolecular migration of the silyl group or by an external silylating agent. The resulting silyl ketene acetal (B89532) is a powerful nucleophile.
The formation of silyl ketene acetals from esters is a well-established method for generating enolate equivalents. organic-chemistry.org These intermediates are more nucleophilic than their ketone-derived silyl enol ether counterparts. wikipedia.org The reaction conditions can often be tuned to favor the formation of either the (E)- or (Z)-isomer of the silyl ketene acetal, which is crucial for stereoselective applications.
Table 2: General Conditions for Silyl Ketene Acetal Formation from Esters
| Base | Silylating Agent | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Tetrahydrofuran (THF) | -78 °C | organic-chemistry.org |
| Triethylamine (Et₃N) | Trimethylsilyl triflate (TMSOTf) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | wikipedia.org |
The silyl ketene acetals derived from this compound are valuable intermediates in stereoselective carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) reaction, Michael additions, and alkylations. The geometry of the silyl ketene acetal (E vs. Z) can directly influence the stereochemical outcome of these reactions.
For instance, in the Mukaiyama aldol reaction, a silyl enol ether or silyl ketene acetal reacts with an aldehyde or ketone in the presence of a Lewis acid. The stereochemistry of the resulting β-hydroxy carbonyl compound can be controlled by the choice of reactants, reaction conditions, and the geometry of the silyl ketene acetal. While specific studies on this compound are not prevalent, the principles governing the stereoselective reactions of analogous silyl ketene acetals are well-documented. rsc.orgresearchgate.net The use of chiral Lewis acids or chiral auxiliaries can also impart high levels of enantioselectivity to these transformations. The selective formation of Z-silyl enol ethers has been achieved through methods like palladium-catalyzed cross-coupling of thiol esters. rsc.org
Precursor for the Synthesis of Functionalized Organosilicon Compounds
The this compound molecule possesses two key reactive sites for further functionalization: the ethenyl (vinyl) group and the silyl ester linkage. The vinyl group is particularly versatile, serving as a handle for a wide array of transformations to generate more complex organosilanes.
The vinylsilane moiety can undergo several important reactions:
Furthermore, cleavage of the silyl ester can liberate the butanoic acid and a functionalized ethenyl(dimethyl)silanol, which can then be used in other synthetic applications. This dual reactivity makes this compound a valuable precursor for creating a diverse library of functionalized organosilicon compounds. acs.orgacs.orgnih.gov
Contributions to Complex Molecule Synthesis (e.g., natural product building blocks)
While direct applications of this compound in total synthesis are not extensively reported, its constituent parts—the vinylsilane and the silyl ester—are common motifs in the construction of complex molecules and natural product building blocks. Vinylsilanes are stable precursors to vinyl organometallics and can act as terminators in cationic cyclization reactions. Silyl enol ethers derived from esters are crucial for the stereoselective construction of polyketide chains, which are common structural motifs in many natural products. acs.org
For example, the hydrosilylation of bis(trimethylsilyl)buta-1,3-diyne can produce silylbut-1-en-3-ynes and buta-1,3-dienes, which are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. nih.gov The ability to form silyl enol ethers with high chemo-, regio-, and stereoselectivity is critical for their use in cross-aldol reactions, a key strategy in the synthesis of complex natural products. rsc.org The principles demonstrated with these related compounds are directly applicable to the potential use of this compound as a versatile building block for introducing both a C4 chain and a reactive vinylsilane moiety into a larger molecular framework.
Polymerization Chemistry and Materials Science Applications of Ethenyl Dimethyl Silyl Butanoate
Ethenyl(dimethyl)silyl Butanoate as a Monomer in Vinyl Polymerization
The presence of the ethenyl group allows [Ethenyl(dimethyl)silyl] butanoate to act as a monomer in vinyl polymerization, a major class of chain-growth polymerization. In this process, the double bond of the vinyl group is opened by a reactive species, typically a free radical, to initiate a chain reaction that sequentially adds more monomer units to form a long polymer chain. researchgate.net
The polymerization can be initiated by various methods, including thermal or photochemical decomposition of an initiator molecule to generate free radicals. researchgate.net Once initiated, the propagating radical chain adds monomer units until termination occurs, which is typically through the combination or disproportionation of two radical chains. acs.org
The reactivity of this compound in vinyl polymerization is influenced by both the electronic and steric effects of the dimethylsilyl butanoate group. This group can affect the stability of the propagating radical and its rate of reaction with incoming monomer molecules. Vinyl-functional silicones are widely used to create polymers with specific properties, and the principles governing their polymerization are applicable here. gelest.com The main industrial method for producing some vinyl-containing silicone polymers involves the hydrolytic polycondensation of relevant silane (B1218182) precursors. researchgate.netmdpi.com An alternative approach is the ring-opening copolymerization of cyclic siloxanes, which can produce copolymers with specified molecular weights and vinyl group content. mdpi.comresearchgate.net
The general scheme for the free-radical polymerization of a vinyl monomer like this compound involves three key steps: initiation, propagation, and termination.
Table 1: Fundamental Stages of Free-Radical Vinyl Polymerization
| Stage | Description |
|---|---|
| Initiation | A free radical initiator (I•) attacks the vinyl group of the monomer (M) to form an initiated monomer radical (M•). |
| Propagation | The monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain (P•). This step repeats to build the polymer backbone. |
| Termination | The growth of polymer chains is halted, typically by the combination of two propagating radicals or by disproportionation. |
Controlled Polymerization Techniques (e.g., Living Radical Polymerization) for Silyl (B83357) Ester Monomers
While conventional free-radical polymerization is widely used, it offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. For advanced applications, more precise control is necessary. This is achieved through controlled or "living" polymerization techniques. These methods minimize irreversible termination reactions, allowing polymer chains to grow at a similar rate. vt.edu
Living radical polymerization (LRP), more formally termed reversible-deactivation radical polymerization (RDP), has emerged as a powerful tool for synthesizing well-defined polymers. wikipedia.org Key LRP methods applicable to vinyl monomers, including silyl esters, include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). acs.org These techniques could be applied to this compound to produce polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. nih.gov
Beyond radical methods, living anionic polymerization is also a well-established technique for silicon-containing monomers, such as silyl-protected hydroxystyrenes, yielding polymers with narrow molecular weight distributions. cmu.edu Cationic polymerization has also been employed for certain silicon-containing monomers, such as 1,3-dioxa-2-silacycloalkanes, to create degradable silyl ether polymers. osaka-u.ac.jpacs.org
Table 2: Comparison of Major Controlled Radical Polymerization (CRP) Techniques
| Technique | Key Components | Advantages | Potential Limitations for Silyl Monomers |
|---|---|---|---|
| ATRP | Monomer, Initiator (alkyl halide), Catalyst (transition metal complex, e.g., Cu/ligand) | Well-controlled, versatile for many monomers, high chain-end functionality. | Catalyst can be sensitive to impurities and may need to be removed from the final product. |
| RAFT | Monomer, Initiator, RAFT Agent (thiocarbonylthio compound) | Tolerant to a wide range of functional groups and reaction conditions, applicable to many monomers. acs.org | RAFT agent selection is crucial for effective control; final polymer is colored. |
| NMP | Monomer, Initiator, Nitroxide (e.g., TEMPO) | Metal-free system, simple to implement. | Generally limited to styrenic and acrylic monomers, often requires higher temperatures. |
Crosslinking and Network Formation via the Ethenyl Functionality
After polymerization, the resulting polymer chains may contain unreacted pendant vinyl groups (if copolymerized) or can be synthesized as telechelic polymers with vinyl end-groups. These vinyl groups are valuable reactive sites for subsequent crosslinking reactions to form a three-dimensional polymer network. Crosslinking transforms a thermoplastic material into a thermoset, significantly enhancing its mechanical strength, thermal stability, and chemical resistance. evonik.com
A primary method for crosslinking vinyl-functional silicones is hydrosilylation . This is an addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex. researchgate.net By using a polymer with pendant vinyl groups and a crosslinking agent containing multiple Si-H groups, a stable network connected by Si-C linkages is formed. researchgate.net
Another common approach is free-radical crosslinking . In the presence of a peroxide initiator at elevated temperatures, radicals can be generated on the polymer backbone which can then react with the vinyl groups on other chains, leading to a crosslinked structure. evonik.com
These crosslinking strategies are fundamental in the curing of silicone elastomers and are used to produce a wide range of materials, from soft gels to hard resins. The ability to control the crosslink density—by adjusting the concentration of vinyl groups and the crosslinking agent—allows for the precise tuning of the final material's properties. researchgate.net
Table 3: Common Crosslinking Chemistries for Vinyl-Functional Polymers
| Crosslinking Method | Description | Key Reagents | Typical Application |
|---|---|---|---|
| Hydrosilylation | Addition of a Si-H bond across the C=C double bond of the vinyl group. | Polymer with vinyl groups, crosslinker with multiple Si-H groups, platinum catalyst. | Silicone elastomers, adhesives, coatings. researchgate.net |
| Peroxide-Initiated Radical Curing | Peroxide decomposes at high temperature to create radicals that initiate crosslinking reactions between polymer chains via vinyl groups. | Polymer with vinyl groups, organic peroxide (e.g., dicumyl peroxide). | High-temperature vulcanized silicone rubber. evonik.com |
| Condensation Curing | Silane functionality present in the polymer can undergo hydrolysis and condensation to form siloxane (Si-O-Si) crosslinks upon exposure to moisture. google.com | Polymer with hydrolyzable silane groups (e.g., alkoxysilanes), moisture, condensation catalyst (e.g., tin compound). google.com | Room-temperature vulcanizing (RTV) sealants and coatings. |
Development of Novel Organosilicon Materials with Tailored Properties
The incorporation of monomers like this compound into polymers is a strategic approach to developing novel organosilicon materials with precisely tailored properties. Organosilicon compounds are known for imparting unique characteristics to polymers due to the distinct nature of the silicon atom and the siloxane bond. iust.ac.irresearchgate.net
By polymerizing this monomer, materials can be designed with properties influenced by the silyl ester group, including:
Adhesion: The polar ester and silicon-based functionalities can promote adhesion to various substrates.
Degradability: The silyl ester bond may be susceptible to hydrolysis under specific pH conditions, offering a route to creating degradable or responsive materials. This is a key feature in the design of some advanced polymers. acs.org
Thermal and Oxidative Stability: The presence of a silicon-based backbone can enhance the thermal stability compared to purely organic polymers. sbfchem.com
Surface Properties: Organosilicon components are known to migrate to surfaces, which can be used to control surface energy, leading to properties like hydrophobicity or lubricity.
The use of controlled polymerization techniques further expands the possibilities for material design. nih.gov For example, block copolymers could be synthesized where one block is derived from this compound and another from a different monomer. This would allow for the creation of self-assembling nanostructures, thermoplastic elastomers, or compatibilizers for polymer blends. The combination of versatile polymerization chemistry and the unique properties of organosilicon compounds enables the development of sophisticated materials for a wide range of applications, from biomedical devices to advanced electronics and coatings. iust.ac.ir
Computational and Theoretical Studies on Ethenyl Dimethyl Silyl Butanoate
Quantum Chemical Characterization of Electronic Structure and Bonding
A thorough quantum chemical study would be the first step in understanding the electronic nature of [Ethenyl(dimethyl)silyl] butanoate. This would typically involve using methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic properties. Such a study would calculate orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the compound's reactivity. Electron density distribution and electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, offering insights into its bonding and potential sites for electrophilic and nucleophilic attack.
Computational Modeling of Reaction Pathways and Energetics
Computational modeling could be employed to explore the potential reaction pathways involving this compound. For instance, the hydrolysis of the silyl (B83357) ester bond or addition reactions at the ethenyl group could be simulated. These models would calculate the transition state geometries and activation energies for various potential reactions, providing a quantitative understanding of the reaction kinetics. The thermodynamics of these reactions, including the enthalpy and Gibbs free energy changes, would also be determined, indicating the spontaneity and equilibrium position of the reactions.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are invaluable for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra could then be compared with experimental data to confirm the molecule's structure and conformation. Conformational analysis would also be a crucial part of such a study, identifying the most stable three-dimensional arrangements of the atoms and the energy barriers between different conformers.
Structure-Reactivity Relationship Investigations
By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity descriptors, a structure-reactivity relationship could be established. For example, the effect of substituting the butanoate group with other carboxylates or altering the substituents on the silicon atom could be investigated. This would provide valuable insights into how structural modifications can be used to tune the compound's reactivity for specific applications.
Analytical Techniques for Characterization and Reaction Monitoring
Mass Spectrometric Analysis, Including Fragmentation Pathways
Mass spectrometry (MS) is a vital technique for determining the molecular weight of [Ethenyl(dimethyl)silyl] butanoate and for obtaining structural information through the analysis of its fragmentation patterns.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance.
Fragmentation Pathways
The fragmentation of silyl (B83357) esters can be complex. For this compound, several key fragmentation pathways can be anticipated:
Loss of the Butanoyloxy Group: Cleavage of the Si-O bond can lead to the loss of the butanoyloxy group as a radical or a neutral molecule, resulting in a prominent peak corresponding to the [M - OCO(CH₂)₂CH₃]⁺ ion.
McLafferty Rearrangement: If the ester chain is long enough (which is the case for butanoate), a McLafferty rearrangement is possible. This involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, leading to the elimination of a neutral alkene (propene in this case) and the formation of a radical cation.
Cleavage of the Vinyl Group: The bond between the silicon atom and the vinyl group can break, leading to the loss of an ethenyl radical and the formation of a [M - CH=CH₂]⁺ ion.
Fragmentation of the Butanoate Chain: The butanoyl group itself can undergo fragmentation, leading to characteristic ions such as [CH₃(CH₂)₂CO]⁺ (m/z 71) and further fragments from the loss of CO or alkenes.
Silicon-Containing Fragments: Ions containing the dimethylsilyl moiety, such as [(CH₃)₂Si]⁺, are also likely to be observed. In the mass spectra of trimethylsilyl (B98337) esters, the m/z = 73 ion, corresponding to [(CH₃)₃Si]⁺, is often the most abundant. researchgate.net
| Anticipated Mass Spectrometry Fragments for this compound | |
| Fragment Ion | Proposed Origin |
| [M]⁺• | Molecular Ion |
| [M - CH=CH₂]⁺ | Loss of the ethenyl group |
| [M - OCO(CH₂)₂CH₃]⁺ | Loss of the butanoyloxy group |
| [CH₃(CH₂)₂CO]⁺ | Butanoyl cation (m/z 71) |
| [(CH₃)₂Si(CH=CH₂)]⁺ | Ethenyl(dimethyl)silyl cation |
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity. These techniques are also invaluable for monitoring the progress of reactions involving this compound.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. chromtech.com Silyl esters, including this compound, are generally more volatile than their corresponding carboxylic acids, making them well-suited for GC analysis. oup.com
Purity Assessment: A pure sample of this compound should ideally produce a single, sharp peak in the gas chromatogram. The presence of additional peaks would indicate the presence of impurities.
Reaction Monitoring: The progress of a reaction can be followed by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC. The disappearance of starting material peaks and the appearance and growth of the product peak provide a quantitative measure of the reaction's conversion and yield over time.
Column Selection: The choice of the GC column's stationary phase is crucial for achieving good separation. For silyl esters, non-polar or semi-polar columns, such as those with polysiloxane-based stationary phases (e.g., SE-30), are often employed. oup.com
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile silyl esters, HPLC can be a valuable alternative, particularly for less volatile or thermally sensitive compounds.
Purity and Reaction Monitoring: Similar to GC, HPLC can be used to assess the purity of this compound and to monitor reaction progress. Different detector types, such as UV-Vis (if the compound or impurities have a chromophore) or a refractive index detector, can be used.
Preparative Chromatography: HPLC can also be used on a larger scale (preparative HPLC) to isolate and purify this compound from a reaction mixture.
Size Exclusion Chromatography (SEC)
Future Prospects and Emerging Research Areas
Development of Advanced Catalysts for Efficient Transformations
The chemical structure of [Ethenyl(dimethyl)silyl] butanoate offers multiple sites for catalytic transformations. The butanoate ester group, for instance, could be a target for reduction or transesterification reactions. Research into the hydrogenation of esters using non-precious metal catalysts, such as those based on molybdenum, is a significant area of advancement. acs.org For example, bis(N-heterocyclic carbene) molybdenum complexes have shown promise in the selective hydrogenation of fatty acid esters to alcohols. acs.org Future research could focus on adapting these types of catalysts for the selective transformation of the butanoate group in this compound, potentially yielding novel vinyl-functionalized silyl (B83357) alcohols.
Furthermore, the development of catalysts that can selectively act on the ethenyl group in the presence of the ester, or vice versa, will be crucial for unlocking the full synthetic potential of this molecule. This would allow for a wider range of tailored derivatives to be produced efficiently.
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The synthesis and modification of organosilicon compounds are increasingly benefiting from modern chemical manufacturing techniques. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. For instance, the scalable synthesis of bio-inspired silica (B1680970) has been demonstrated using a bench-top continuous flow system. sigmaaldrich.com This approach could be adapted for the production of this compound and its derivatives, potentially leading to more efficient and cost-effective manufacturing.
High-throughput screening methodologies can be employed to rapidly discover and optimize catalysts and reaction conditions for the synthesis and subsequent transformations of this compound. By combining automated synthesis platforms with rapid analytical techniques, researchers can quickly evaluate a large number of variables to identify optimal process parameters.
Bio-Inspired Synthesis and Environmentally Benign Chemical Processes
The principles of green chemistry are becoming increasingly important in chemical manufacturing. Bio-inspired synthesis, which mimics natural processes, offers a promising route to more environmentally friendly chemical production. sigmaaldrich.com For organosilicon compounds, this could involve using enzymes or biomimetic catalysts for synthesis and modification, reducing the reliance on harsh reagents and reaction conditions. Research into the bio-inspired synthesis of silica, for example, utilizes proteins and amines to control the formation of silica structures under mild conditions. sigmaaldrich.com
Future research could explore the use of biocatalysts for the synthesis of this compound or for its selective transformations. Additionally, developing direct synthesis routes from silicon and organic precursors, such as the mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether, represents a greener alternative to traditional methods that often involve hazardous intermediates like dimethyldichlorosilane. rsc.orgresearchgate.net
Exploration of Novel Applications in Niche Materials and Chemical Technologies
The unique combination of a reactive vinyl group and a silyl ester in this compound suggests its potential use in the development of advanced materials with tailored properties.
Potential Niche Applications:
Hybrid Polymers and Coatings: The ethenyl group can participate in polymerization reactions, allowing for the incorporation of the silyl butanoate moiety into polymer backbones. This could lead to the development of hybrid organic-inorganic polymers with enhanced thermal stability, weather resistance, and specific surface properties. These materials could find use as high-performance coatings, adhesives, and sealants.
Functionalized Silsesquioxanes: Silsesquioxanes are a class of organosilicon compounds with a cage-like or ladder-like structure that have found applications in electronics, catalysis, and medicine. researchgate.net this compound could serve as a precursor for the synthesis of novel functionalized silsesquioxanes, where the butanoate group provides a handle for further chemical modification or imparts specific solubility and compatibility properties.
Surface Modification Agents: The silyl ester group can potentially react with hydroxyl groups on surfaces like glass and metal oxides, allowing for the covalent attachment of the molecule. This could be used to modify the surface properties of materials, for example, to create hydrophobic or functionalized surfaces for use in microfluidics, sensors, or biomedical devices.
The table below summarizes the key research areas and their potential impact on the future of this compound.
| Research Area | Focus | Potential Impact |
| Advanced Catalysis | Development of selective and efficient catalysts for transformations of the ester and vinyl groups. | Access to a wider range of novel derivatives and functional materials. |
| Flow Chemistry & HTS | Integration of continuous manufacturing and rapid screening methods. | More efficient, scalable, and cost-effective production. |
| Bio-Inspired & Green Synthesis | Use of biocatalysts and environmentally friendly processes. | Reduced environmental footprint of synthesis and modification. |
| Niche Applications | Exploration of use in hybrid polymers, functional silsesquioxanes, and surface modification. | Creation of new materials with advanced properties for various technologies. |
As research progresses, the full potential of this compound in materials science and chemical technology will become clearer, likely leading to the development of innovative products and processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [Ethenyl(dimethyl)silyl] butanoate, and how are reaction conditions optimized?
-
Methodology : The compound is typically synthesized via esterification between butanoic acid derivatives and ethenyl(dimethyl)silyl alcohols. Silane protection groups (e.g., tert-butyl(dimethyl)silyl) are often used to stabilize reactive intermediates . Optimization involves adjusting catalysts (e.g., acid/base), temperature (80–120°C), and solvent polarity (e.g., THF or DCM). Kinetic monitoring via FT-IR or GC-MS ensures reaction completion .
-
Example Data :
| Parameter | Typical Range |
|---|---|
| Reaction Temp | 80–120°C |
| Catalyst | H₂SO₄, DMAP |
| Yield | 60–85% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies silyl ether protons (δ 0.1–0.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .
- GC-MS : Confirms molecular ion peaks (e.g., m/z 188 for the parent ion) and fragmentation patterns .
- FT-IR : Detects ester C=O stretches (~1740 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) .
Q. How does the steric bulk of the dimethylsilyl group influence the compound’s physical properties?
- Methodology : Comparative studies with non-silylated analogs show increased hydrophobicity (logP > 3.5) and reduced crystallinity due to the bulky silyl group. Thermal stability is assessed via TGA, revealing decomposition thresholds >200°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in radical polymerization or cross-coupling reactions?
- Methodology : The ethenyl group participates in radical-initiated polymerization, while the silyl ether acts as a stabilizing moiety. DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity . Experimental validation uses ESR to detect radical intermediates .
Q. How can researchers address contradictions in reported hydrolysis rates under varying pH conditions?
- Methodology : Controlled hydrolysis experiments (pH 2–12) with LC-MS monitoring identify degradation products. Conflicting data may arise from solvent effects (e.g., aqueous vs. mixed solvents). Reproducibility protocols recommend buffered systems (e.g., phosphate buffer) and standardized temperature (25°C) .
Q. What role does this compound play in silicone-based material synthesis, and how is its incorporation quantified?
-
Methodology : The compound acts as a cross-linker in silicone elastomers. Solid-state NMR (²⁹Si) quantifies siloxane network formation, while rheometry measures viscoelastic properties post-curing .
-
Example Data :
| Property | Value |
|---|---|
| Cross-link density | 1.2–2.5 mol/m³ |
| Tensile strength | 3.5–5.0 MPa |
Q. Can computational models predict the compound’s bioactivity in drug delivery systems?
- Methodology : QSPR models correlate silyl group electronegativity with membrane permeability. Molecular docking (e.g., AutoDock Vina) simulates interactions with lipid bilayers or proteins, validated by in vitro permeability assays (Caco-2 cells) .
Q. What strategies mitigate side reactions during functionalization of the ethenyl group?
- Methodology : Protecting the silyl ether with TBS groups reduces undesired Si-O cleavage. Reaction monitoring via inline IR identifies optimal stoichiometry (e.g., 1:1.2 for Diels-Alder reactions) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
